

## Cross-study comparison of the cardiovascular benefits of different GLP-1 agonists

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lixisenatide Acetate

Cat. No.: B13389958 Get Quote

# A Comparative Analysis of Cardiovascular Benefits of GLP-1 Agonists

A detailed examination of key clinical trials reveals significant cardiovascular benefits across a range of glucagon-like peptide-1 (GLP-1) receptor agonists. This guide provides a comprehensive comparison of their performance, supported by experimental data from major cardiovascular outcome trials (CVOTs), to inform researchers, scientists, and drug development professionals.

This analysis synthesizes data from landmark clinical trials, including LEADER, SUSTAIN-6, PIONEER 6, REWIND, HARMONY Outcomes, EXSCEL, AMPLITUDE-O, and SELECT. The findings demonstrate a consistent reduction in major adverse cardiovascular events (MACE) with several GLP-1 agonists, primarily in patients with type 2 diabetes and established cardiovascular disease or those at high cardiovascular risk.[1][2][3][4]

## Quantitative Comparison of Cardiovascular Outcomes

The following table summarizes the primary cardiovascular outcomes from key clinical trials of various GLP-1 agonists. The primary composite endpoint in these trials was typically the time to the first occurrence of a major adverse cardiovascular event (MACE), which is a composite of cardiovascular death, nonfatal myocardial infarction (MI), and nonfatal stroke.



| Clinical<br>Trial                        | GLP-1<br>Agonist                                             | Primary<br>Endpoint<br>(MACE)      | Cardiovasc<br>ular Death           | Nonfatal<br>Myocardial<br>Infarction | Nonfatal<br>Stroke                 |
|------------------------------------------|--------------------------------------------------------------|------------------------------------|------------------------------------|--------------------------------------|------------------------------------|
| LEADER[5]<br>[6][7]                      | Liraglutide                                                  | HR: 0.87<br>(95% CI:<br>0.78-0.97) | HR: 0.78<br>(95% CI:<br>0.66-0.93) | HR: 0.88<br>(95% CI:<br>0.75-1.03)   | HR: 0.89<br>(95% CI:<br>0.72-1.11) |
| SUSTAIN-<br>6[8][9][10][11]<br>[12]      | Semaglutide<br>(subcutaneou<br>s)                            | HR: 0.74<br>(95% CI:<br>0.58-0.95) | HR: 0.98<br>(95% CI:<br>0.65-1.48) | HR: 0.74<br>(95% CI:<br>0.51-1.08)   | HR: 0.61<br>(95% CI:<br>0.38-0.99) |
| PIONEER<br>6[11][13][14]<br>[15][16][17] | Semaglutide<br>(oral)                                        | HR: 0.79<br>(95% CI:<br>0.57-1.11) | HR: 0.49<br>(95% CI:<br>0.27-0.92) | HR: 1.18<br>(95% CI:<br>0.73-1.90)   | HR: 0.74<br>(95% CI:<br>0.35-1.57) |
| REWIND[18] [19][20][21] [22]             | Dulaglutide                                                  | HR: 0.88<br>(95% CI:<br>0.79-0.99) | HR: 0.91<br>(95% CI:<br>0.78-1.06) | HR: 0.96<br>(95% CI:<br>0.79-1.16)   | HR: 0.76<br>(95% CI:<br>0.61-0.95) |
| HARMONY Outcomes[23 ][24][25][26] [27]   | Albiglutide                                                  | HR: 0.78<br>(95% CI:<br>0.68-0.90) | HR: 0.93<br>(95% CI:<br>0.73-1.19) | HR: 0.75<br>(95% CI:<br>0.61-0.90)   | HR: 0.86<br>(95% CI:<br>0.66-1.14) |
| EXSCEL[28] [29][30][31] [32]             | Exenatide                                                    | HR: 0.91<br>(95% CI:<br>0.83-1.00) | HR: 0.88<br>(95% CI:<br>0.76-1.02) | HR: 0.97<br>(95% CI:<br>0.85-1.10)   | HR: 0.85<br>(95% CI:<br>0.70-1.03) |
| AMPLITUDE-<br>O[33][34][35]<br>[36][37]  | Efpeglenatide                                                | HR: 0.73<br>(95% CI:<br>0.58-0.92) | HR: 0.78<br>(95% CI:<br>0.52-1.17) | HR: 0.77<br>(95% CI:<br>0.56-1.05)   | HR: 0.66<br>(95% CI:<br>0.42-1.03) |
| SELECT[38]<br>[39][40][41]<br>[42]       | Semaglutide 2.4 mg (in overweight/o besity without diabetes) | HR: 0.80<br>(95% CI:<br>0.72-0.90) | -                                  | -                                    | -                                  |



HR: Hazard Ratio; CI: Confidence Interval. A hazard ratio of less than 1.0 indicates a lower risk of the outcome in the GLP-1 agonist group compared to the placebo group.

## Experimental Protocols of Key Cardiovascular Outcome Trials

The cardiovascular benefits of GLP-1 agonists have been established through large, randomized, double-blind, placebo-controlled trials. While the specific inclusion and exclusion criteria varied slightly between studies, the general framework was consistent.

#### **General Trial Design**

Participants were typically adults with type 2 diabetes and a history of, or at high risk for, cardiovascular disease. They were randomly assigned to receive a GLP-1 agonist or a matching placebo, in addition to their standard of care for diabetes and cardiovascular risk factors. The trials were event-driven, meaning they continued until a prespecified number of primary MACE outcomes occurred.

### **Key Inclusion and Exclusion Criteria**



| Trial            | Key Inclusion Criteria                                                                                                                                            | Key Exclusion Criteria                                                                                                                    |  |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|--|
| LEADER           | Type 2 diabetes, age ≥50 with established CVD, cerebrovascular, or peripheral vascular disease, or age ≥60 with other specified risk factors.[7]                  | Use of GLP-1 receptor<br>agonists or DPP-4 inhibitors<br>within the previous 3 months;<br>recent acute coronary<br>syndrome or stroke.[7] |  |
| SUSTAIN-6        | Inadequately controlled type 2 diabetes and atherosclerotic cardiovascular disease.[9]                                                                            | -                                                                                                                                         |  |
| PIONEER 6        | Type 2 diabetes, age ≥50 with established CVD or moderate chronic kidney disease, or age ≥60 with at least one other cardiovascular risk factor.[15]              | -                                                                                                                                         |  |
| REWIND           | Men and women aged at least 50 years with type 2 diabetes who had either a previous cardiovascular event or cardiovascular risk factors.[19] [22]                 | -                                                                                                                                         |  |
| HARMONY Outcomes | Age ≥40 years with type 2<br>diabetes and established<br>cardiovascular disease.[23][25]                                                                          | -                                                                                                                                         |  |
| EXSCEL           | Type 2 diabetes with a broad range of cardiovascular risk.  [28] History of type 1 diabetes or ketoacidosis; prior treatment with a GLP-1 receptor agonist.  [31] |                                                                                                                                           |  |
| AMPLITUDE-O      | Type 2 diabetes, history of cardiovascular disease or men >50 years/women >55 years with a history of kidney disease                                              | _                                                                                                                                         |  |



#### **Primary and Secondary Endpoints**

The primary endpoint for all these trials was the time to the first occurrence of a 3-point MACE, a composite of:

- Cardiovascular death
- Nonfatal myocardial infarction
- Nonfatal stroke

Some trials, like ELIXA, used a 4-point MACE which also included hospitalization for unstable angina.[3]

Secondary endpoints often included the individual components of the primary MACE endpoint, all-cause mortality, hospitalization for heart failure, and new or worsening nephropathy.

### Visualizing the Mechanisms and Trial Workflow

To better understand the biological basis for the observed cardiovascular benefits and the structure of the clinical trials that demonstrated them, the following diagrams are provided.





#### Click to download full resolution via product page

Caption: GLP-1 Receptor Signaling Pathway in the Cardiovascular System.

The binding of a GLP-1 agonist to its receptor on cardiovascular cells initiates a cascade of intracellular signaling events. This leads to the activation of multiple pathways, including the adenylyl cyclase/cAMP/PKA and PI3K/Akt pathways.[43][44][45][46][47] These signaling cascades contribute to the observed cardiovascular benefits through mechanisms such as vasodilation (via increased nitric oxide production), reduction of inflammation, and direct cardioprotective effects.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An updated perspective and pooled analysis of cardiovascular outcome trials of GLP-1 receptor agonists and SGLT-2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. TABLE 9. [Cardiovascular Outcome Trials of GLP-1 RA in Patients With Type 2 Diabetes].
   Diabetes in America NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cardiovascular and renal outcomes of glucagon-like peptide 1 receptor agonists among patients with and without type 2 diabetes mellitus: A meta-analysis of randomized placebocontrolled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of the liraglutide effect and action in diabetes: evaluation of cardiovascular outcome results (LEADER) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rxfiles.ca [rxfiles.ca]
- 7. Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results -American College of Cardiology [acc.org]
- 8. gpnotebook.com [gpnotebook.com]
- 9. droracle.ai [droracle.ai]
- 10. neurotrials.ai [neurotrials.ai]
- 11. academic.oup.com [academic.oup.com]
- 12. Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmc.com [ajmc.com]
- 14. iris.unipa.it [iris.unipa.it]
- 15. Cardiovascular safety of oral semaglutide in patients with type 2 diabetes: Rationale, design and patient baseline characteristics for the PIONEER 6 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gpnotebook.com [gpnotebook.com]

#### Validation & Comparative





- 17. Oral Semaglutide and Cardiovascular Outcomes in Patients with Type 2 Diabetes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. adameetingnews.org [adameetingnews.org]
- 19. Dulaglutide and cardiovascular outcomes in type 2 diabetes (REWIND): a double-blind, randomised placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. Researching Cardiovascular Events With a Weekly Incretin in Diabetes American College of Cardiology [acc.org]
- 22. researchgate.net [researchgate.net]
- 23. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of albiglutide on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hra.nhs.uk [hra.nhs.uk]
- 25. researchgate.net [researchgate.net]
- 26. Harmony Outcomes American College of Cardiology [acc.org]
- 27. gsk.com [gsk.com]
- 28. Rationale and design of the EXenatide Study of Cardiovascular Event Lowering (EXSCEL) trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. EXenatide Study of Cardiovascular Event Lowering Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 30. Exenatide Study of Cardiovascular Event Lowering American College of Cardiology [acc.org]
- 31. Exenatide Study of Cardiovascular Event Lowering Trial (EXSCEL): A Trial To Evaluate Cardiovascular Outcomes After Treatment With Exenatide Once Weekly In Patients With Type 2 Diabetes Mellitus [astrazenecaclinicaltrials.com]
- 32. ahajournals.org [ahajournals.org]
- 33. Design and baseline characteristics of the AMPLITUDE-O cardiovascular outcomes trial of efpeglenatide, a weekly glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ahajournals.org [ahajournals.org]
- 35. adameetingnews.org [adameetingnews.org]



- 36. Cardiovascular and Renal Outcomes With Efpeglenatide in Type 2 Diabetes American College of Cardiology [acc.org]
- 37. diabetesonthenet.com [diabetesonthenet.com]
- 38. SELECT Trial [novonordiskmedical.com]
- 39. sochob.cl [sochob.cl]
- 40. Semaglutide Lowers CVD Risk in Patients with Obesity [reachmd.com]
- 41. researchgate.net [researchgate.net]
- 42. hcplive.com [hcplive.com]
- 43. researchgate.net [researchgate.net]
- 44. researchgate.net [researchgate.net]
- 45. The Cardiovascular Physiology of Glucagon-like Peptide-1 Receptor Agonists: From Macro-Level Outcomes to Micro-Level Mechanisms [mdpi.com]
- 46. The Cardiovascular Effects of GLP-1 Receptor Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 47. Multifaceted Roles of GLP-1 and Its Analogs: A Review on Molecular Mechanisms with a Cardiotherapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of the cardiovascular benefits
  of different GLP-1 agonists]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13389958#cross-study-comparison-of-thecardiovascular-benefits-of-different-glp-1-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com